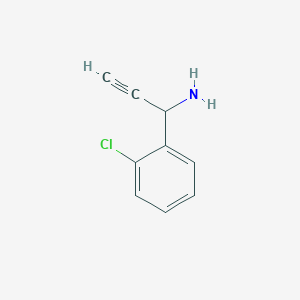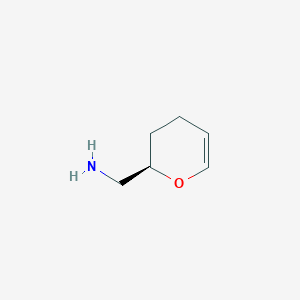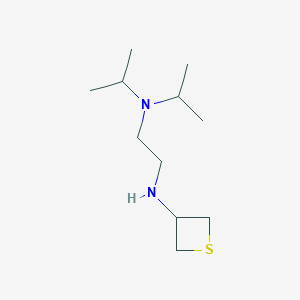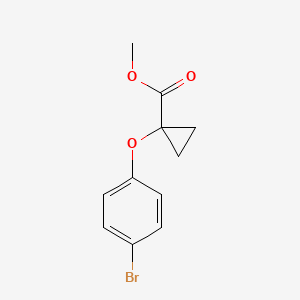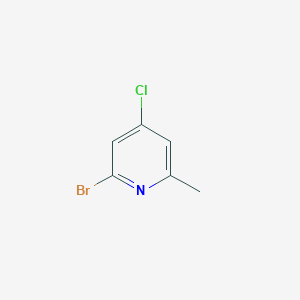
2-Bromo-4-chloro-6-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-chloro-6-methylpyridine is a halogenated pyridine derivative. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties, which make it a versatile building block for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-6-methylpyridine typically involves the halogenation of 2-chloro-6-methylpyridine. One common method is heating 2-chloro-6-methylpyridine with bromotrimethylsilane . This reaction proceeds under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chloro-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Suzuki–Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products: The major products formed from these reactions depend on the substituents introduced. For example, coupling reactions can yield various biaryl compounds, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
2-Bromo-4-chloro-6-methylpyridine has several applications in scientific research:
Biology: Its derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of new pharmaceuticals, particularly in the synthesis of drug candidates with improved efficacy and safety profiles.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-methylpyridine and its derivatives depends on their specific applications. In medicinal chemistry, these compounds may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary based on the structure of the derivative and its intended use.
Comparison with Similar Compounds
- 2-Bromo-4-methylpyridine
- 2-Bromo-6-methylpyridine
- 2-Chloro-6-methylpyridine
Comparison: 2-Bromo-4-chloro-6-methylpyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which provides distinct reactivity compared to its analogs. This dual halogenation allows for more versatile chemical modifications and applications in various fields.
Properties
Molecular Formula |
C6H5BrClN |
|---|---|
Molecular Weight |
206.47 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-methylpyridine |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-5(8)3-6(7)9-4/h2-3H,1H3 |
InChI Key |
WBTTZELARRJJEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


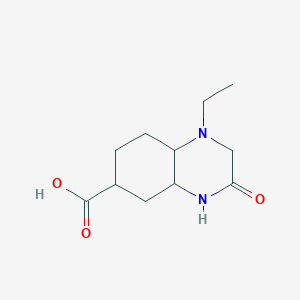
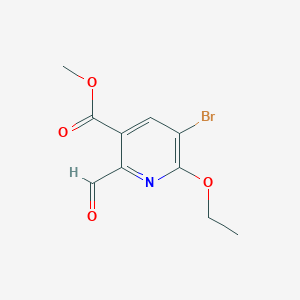

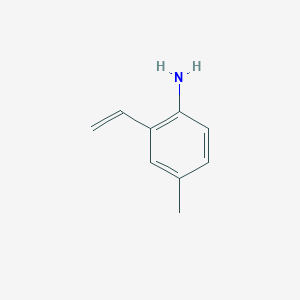
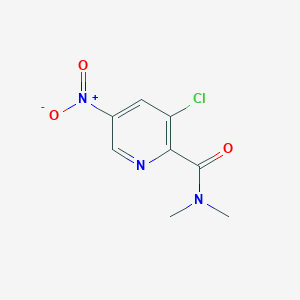
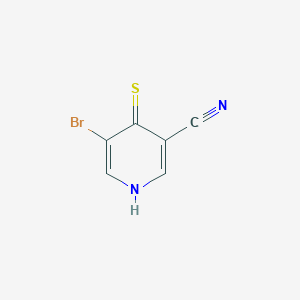
![N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine](/img/structure/B13011817.png)

